Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis and Properties of Indoline-4-carbonitrile
Abstract
Indoline-4-carbonitrile is a saturated heterocyclic molecule of increasing interest in medicinal chemistry and drug development. As a derivative of the indoline scaffold, a privileged structure in numerous pharmacologically active compounds, it presents a unique combination of a reactive nitrile group and a non-aromatic bicyclic amine. This guide provides a comprehensive technical overview of Indoline-4-carbonitrile, with a primary focus on a robust and well-characterized synthetic pathway starting from its aromatic precursor, Indole-4-carbonitrile. We will delve into the physicochemical properties, spectroscopic characterization, detailed experimental protocols, and the underlying chemical principles that guide the synthesis and handling of this compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of Indoline-4-carbonitrile.
Introduction and Structural Elucidation
The indoline core is a foundational structural motif found in a multitude of natural products and synthetic pharmaceuticals, valued for its three-dimensional structure and versatile chemical handles.[1] Indoline-4-carbonitrile (2,3-dihydro-1H-indole-4-carbonitrile) is distinguished by the presence of a carbonitrile (cyano) group at the 4-position of this saturated bicyclic system.
It is critical to distinguish Indoline-4-carbonitrile from its aromatic analogue, Indole-4-carbonitrile (also known as 4-cyanoindole). The key structural difference lies in the five-membered ring; in indoline, the C2-C3 bond is a single bond, resulting in a non-aromatic structure, whereas in indole, it is a double bond, conferring aromaticity to the entire bicyclic system.[2][3] This seemingly minor difference profoundly impacts the molecule's geometry, electronic properties, reactivity, and biological activity. Due to the prevalence of data on its aromatic precursor, this guide presents the synthesis of Indoline-4-carbonitrile via the logical and efficient reduction of Indole-4-carbonitrile.
Caption: Structural difference between Indole-4-carbonitrile and Indoline-4-carbonitrile.
Physicochemical and Spectroscopic Properties
While extensive experimental data for Indoline-4-carbonitrile is not widely published, its properties can be reliably predicted based on its structure and comparison to the parent indoline molecule.[4]
Physicochemical Data
The following table summarizes the known and predicted properties of Indoline-4-carbonitrile.
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₈N₂ | [2][5] |
| Molecular Weight | 144.18 g/mol | [5] |
| CAS Number | 141689-75-8 | Inferred from supplier data |
| Appearance | Predicted: Off-white to light brown solid | Based on related structures |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., MeOH, DCM, DMSO) | Based on indoline and nitrile functionalities |
| Boiling Point | Not available | Likely decomposes at high temperatures |
| Melting Point | Not available | Expected to be a solid at room temperature |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for confirming the successful synthesis and purity of Indoline-4-carbonitrile. The key transformation to monitor is the reduction of the indole ring.
| Spectroscopy | Predicted Characteristic Peaks | Rationale for Identification |
| ¹H NMR | ~6.5-7.5 ppm: Signals for aromatic protons disappear. ~3.0-4.0 ppm: New signals appear for aliphatic protons (-CH₂-CH₂-) on the saturated ring. Broad singlet: N-H proton signal. | The most definitive confirmation of the indole to indoline conversion is the loss of aromaticity and the appearance of aliphatic signals in the upfield region. |
| ¹³C NMR | ~110-130 ppm: Aromatic carbon signals are replaced by aliphatic carbon signals in the ~20-50 ppm range. ~118 ppm: Quaternary carbon of the nitrile group (C≡N). | Confirms the saturation of the five-membered ring. |
| IR (Infrared) | ~3350 cm⁻¹ (sharp): N-H stretch (secondary amine). ~2225 cm⁻¹ (strong, sharp): C≡N stretch. ~2850-2960 cm⁻¹: Aliphatic C-H stretches. ~1600 cm⁻¹: Aromatic C=C stretch intensity is significantly reduced or absent. | The presence of both the N-H and C≡N stretches, coupled with the appearance of strong aliphatic C-H signals, confirms the structure.[6] |
| Mass Spec (MS) | m/z: 144 (M⁺) | The molecular ion peak should correspond to the molecular weight of the target compound. |
Synthesis of Indoline-4-carbonitrile
The most reliable and well-documented pathway to Indoline-4-carbonitrile involves a two-stage process: first, the synthesis of the aromatic precursor, Indole-4-carbonitrile, followed by its catalytic hydrogenation.
Stage 1: Synthesis of Indole-4-carbonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a classic and robust method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[7] This process begins with the diazotization of 4-aminoindole.
Caption: Step-wise workflow for the Sandmeyer synthesis of the precursor.
Experimental Protocol: Synthesis of Indole-4-carbonitrile [8]
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Step 1: Diazotization of 4-Aminoindole
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In a round-bottom flask, suspend 4-aminoindole (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (3.0 equivalents).
-
Cool the suspension to 0-5 °C using an ice-salt bath, ensuring vigorous stirring.
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In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the 4-aminoindole suspension. Causality: This must be done slowly while maintaining the temperature below 5 °C to prevent the unstable diazonium salt from decomposing prematurely.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes until the solution is clear, indicating complete formation of the diazonium salt.
-
-
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and potassium cyanide (KCN, 1.2 equivalents) in water. Causality: The KCN helps to solubilize the CuCN by forming the [Cu(CN)₂]⁻ complex, which is the active catalytic species.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield Indole-4-carbonitrile as a white to pale brown crystalline powder.[6]
-
Reference Data for Precursor (Indole-4-carbonitrile)
| Property | Value | Source |
| Appearance | White to pale brown crystalline powder | [6] |
| Melting Point | 117-121 °C | [6] |
| ¹H NMR (DMSO-d₆) | δ 11.75 (s, 1H), 7.80 (d, 1H), 7.55 (t, 1H), 7.45 (d, 1H), 7.20 (t, 1H), 6.80 (t, 1H) | [6] |
| IR (KBr, cm⁻¹) | ν 3300 (N-H), 2220 (C≡N) | [6] |
Stage 2: Catalytic Hydrogenation to Indoline-4-carbonitrile
This step involves the reduction of the aromatic indole ring to the saturated indoline ring using a heterogeneous catalyst and hydrogen gas.
Caption: Step-wise workflow for the catalytic hydrogenation to the target molecule.
Experimental Protocol: Synthesis of Indoline-4-carbonitrile
-
Materials: Indole-4-carbonitrile, 10% Palladium on carbon (Pd/C), Ethanol (or a similar protic solvent), Hydrogen gas source, Hydrogenation vessel (e.g., Parr shaker).
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve Indole-4-carbonitrile (1.0 equivalent) in ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight). Causality: Pd/C is an excellent catalyst for the reduction of aromatic systems. It is pyrophoric and must be handled with care under an inert atmosphere to prevent ignition.
-
Seal the reaction vessel and purge the system several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material. The reaction may take several hours to complete.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude Indoline-4-carbonitrile.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
-
Reactivity and Applications in Drug Discovery
The Indoline-4-carbonitrile scaffold offers several sites for chemical modification, making it a valuable building block for creating diverse chemical libraries.
-
Indoline Nitrogen (N1): As a secondary amine, the nitrogen can be readily alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents.
-
Aromatic Ring: The benzene portion of the ring can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing groups.
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Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for functionalization.
The indoline framework is a cornerstone in many pharmaceuticals, contributing to treatments for cancer, bacterial infections, and cardiovascular diseases.[1] While specific applications for Indoline-4-carbonitrile are still emerging, its structural motifs are present in compounds investigated for various therapeutic targets. Its utility as a synthetic intermediate is clear, for instance, in the preparation of substituted indolines for screening in drug discovery programs.[9][10]
Safety and Handling
As with any chemical research, proper safety protocols are paramount.
-
General Handling: Handle Indoline-4-carbonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Toxicology: While specific toxicity data is limited, compounds containing nitrile groups can be harmful if swallowed, inhaled, or absorbed through the skin.[12] Aromatic amines and their derivatives should be treated as potentially hazardous.
-
Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). This procedure must only be performed by trained personnel in appropriate equipment designed for such reactions. Ensure the system is free of oxygen to prevent explosions.
Conclusion
Indoline-4-carbonitrile is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has outlined its core chemical properties and provided a detailed, logically structured synthetic pathway. By first synthesizing the well-characterized aromatic precursor, Indole-4-carbonitrile, and then performing a robust catalytic hydrogenation, researchers can reliably access the target molecule. The spectroscopic signatures detailed herein provide the necessary analytical framework to validate the success of this synthetic transformation. As the importance of three-dimensional scaffolds in drug design continues to grow, the utility of Indoline-4-carbonitrile and its derivatives is poised for significant expansion.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. navyachempharma.com [navyachempharma.com]
- 4. Indoline | 496-15-1 [chemicalbook.com]
- 5. INDOLINE-4-CARBONITRILE | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-(4-chlorobutyl)indole-5-carbonitrile suppliers USA [americanchemicalsuppliers.com]
- 10. nbinno.com [nbinno.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 4-Cyanoindole | C9H6N2 | CID 3817602 - PubChem [pubchem.ncbi.nlm.nih.gov]
